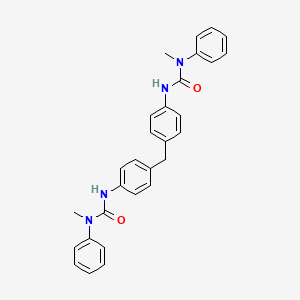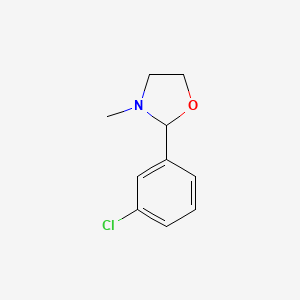
2-Pyridin-1-ium-1-ylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions to form the pyridinium salt. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-1-ium-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
2-Pyridin-1-ium-1-ylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium chloride: Similar structure but lacks the acetamide group.
N-Methylpyridinium iodide: Contains a methyl group instead of the acetamide group.
Pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is unique due to the presence of both the pyridinium ring and the acetamide group
Propiedades
Fórmula molecular |
C7H10ClN2O+ |
|---|---|
Peso molecular |
173.62 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H/p+1 |
Clave InChI |
IMJBHWDMQIYCEI-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


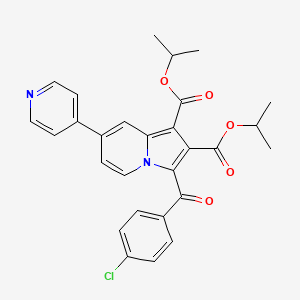
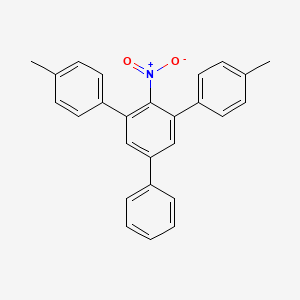


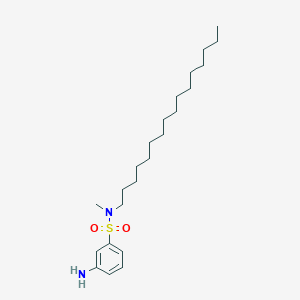

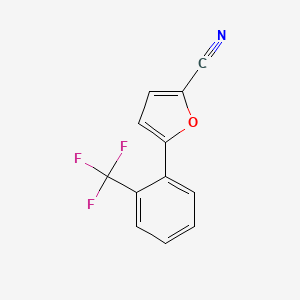
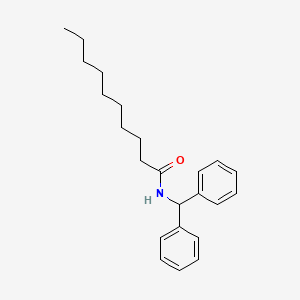
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)


